molecular formula C6H14OS B13524435 2-Butoxyethanethiol

2-Butoxyethanethiol

Cat. No.: B13524435
M. Wt: 134.24 g/mol
InChI Key: NSBQEXGAGSBJGY-UHFFFAOYSA-N
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Description

2-Butoxyethanethiol is an organic compound with the chemical formula C6H14OS. It is a colorless liquid with a characteristic odor. This compound belongs to the family of thiols, which are sulfur analogs of alcohols. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxyethanethiol can be synthesized through several methods. One common method involves the reaction of 2-butoxyethanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the reaction of 2-butoxyethanol with thiourea, followed by hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of 2-butoxyethanol with hydrogen sulfide gas. This process is carried out in a reactor vessel equipped with a catalyst bed to enhance the reaction rate. The reaction mixture is then distilled to separate the desired product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: When exposed to oxidizing agents, this compound can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can lead to the formation of butoxyethane. This reaction typically requires a reducing agent such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. For example, reaction with alkyl halides can yield thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Butoxyethane.

    Substitution: Thioethers, thioesters.

Scientific Research Applications

2-Butoxyethanethiol has several applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: In biological research, this compound is used to study the effects of thiols on cellular processes and enzyme activities.

    Industry: this compound is used as an intermediate in the production of various chemicals, including pesticides, pharmaceuticals, and fragrances.

Mechanism of Action

The mechanism of action of 2-butoxyethanethiol involves its interaction with various molecular targets and pathways. As a thiol, it can form covalent bonds with proteins and enzymes, altering their structure and function. This interaction can lead to the inhibition or activation of specific biochemical pathways. For example, this compound can inhibit the activity of certain enzymes by forming disulfide bonds with their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

2-Butoxyethanethiol can be compared with other similar compounds, such as:

    2-Butoxyethanol: Unlike this compound, 2-butoxyethanol is an alcohol and does not contain a sulfur atom. It is used primarily as a solvent in paints and coatings.

    Ethanethiol: Ethanethiol is a simpler thiol with a shorter carbon chain. It is known for its strong odor and is used as an odorant in natural gas.

    2-Mercaptoethanol: This compound is similar to this compound but has a hydroxyl group instead of a butoxy group. It is commonly used in biochemistry for reducing disulfide bonds in proteins.

This compound is unique due to its butoxy group, which imparts different chemical properties and reactivity compared to other thiols.

Properties

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

2-butoxyethanethiol

InChI

InChI=1S/C6H14OS/c1-2-3-4-7-5-6-8/h8H,2-6H2,1H3

InChI Key

NSBQEXGAGSBJGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCS

Origin of Product

United States

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